molecular formula C8H10IN3 B1213244 Iodobenzylguanidine, 4- CAS No. 14629-42-6

Iodobenzylguanidine, 4-

Número de catálogo: B1213244
Número CAS: 14629-42-6
Peso molecular: 275.09 g/mol
Clave InChI: LZZMAYUQAQMFPR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Iodobenzylguanidine, 4-, also known as Iodobenzylguanidine, 4-, is a useful research compound. Its molecular formula is C8H10IN3 and its molecular weight is 275.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Iodobenzylguanidine, 4- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iodobenzylguanidine, 4- including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and radiolabeling 4-Iodobenzylguanidine derivatives for diagnostic imaging?

Methodological Answer:

  • Synthesis typically involves halogenation of benzylguanidine precursors. For example, 4-[¹⁸F]Fluoropropoxy-3-iodobenzylguanidine ([¹⁸F]FPOIBG) is synthesized by reacting 4-(3-fluoropropoxy)-3-iodobenzylguanidine with [¹⁸F]fluoride under anhydrous conditions, followed by HPLC purification (retention time: 8–9 min) .
  • Radiolabeling with ¹²⁵I or ¹³¹I requires iodide exchange reactions in chloroform, with yields optimized by controlling reaction time and radioactivity concentration (e.g., 18.5–55.5 MBq for [¹²⁵I]FPOIBG) .

Q. How is cardiac 123I-mIBG uptake quantified in clinical research, and what are the key parameters?

Methodological Answer:

  • The heart-to-mediastinum ratio (HMR) is calculated from planar images using regions of interest (ROIs). Semi-automated methods (e.g., Yale method) improve reproducibility by standardizing ROI placement .
  • Key parameters include washout rate (WR) and lower limit of normal (LLN). WR without background correction shows higher intra- and inter-observer consistency (ICC = 0.94–0.96) .

Advanced Research Questions

Q. How can discrepancies in HMR values between planar and SPECT imaging be resolved in 123I-mIBG studies?

Methodological Answer:

  • SPECT-derived HMR correlates with planar HMR but varies with imaging time. At 120–180 minutes post-injection, SPECT HMR increases linearly with time, but 120-minute acquisitions show optimal correlation (R = 0.91) with planar methods .
  • Use upper mediastinum (UM) background for SPECT HMR calculation to minimize variability (vs. lower mediastinum or contralateral lung) .

Q. What mechanisms explain the inverse relationship between ¹³¹I-MIBG uptake and circulating catecholamines in pheochromocytoma?

Methodological Answer:

  • High plasma catecholamines downregulate norepinephrine transporter (NET) expression, reducing MIBG uptake. Competitive inhibition at vesicular monoamine transporters (VMATs) may also play a role .
  • Pre-treatment α-blockers or catecholamine depletion (e.g., via tyrosine hydroxylase inhibitors) can enhance tumor uptake in refractory cases .

Q. How do RT-qPCR and 123I-MIBG scintigraphy compare in detecting minimal bone marrow involvement in neuroblastoma?

Methodological Answer:

  • RT-qPCR targeting neuroblastoma-specific genes (e.g., PHOX2B, TH) has higher sensitivity (detects 1 tumor cell per 10⁶ mononuclear cells) but lower specificity compared to MIBG scans .
  • Combined use improves staging accuracy: MIBG identifies macroscopic disease, while RT-qPCR detects microscopic residuals post-therapy .

Q. What experimental strategies address low tumor-to-background ratios in 4-IBG-based theranostics?

Methodological Answer:

  • Dose fractionation: Administering multiple low-dose ¹³¹I-MIBG infusions (e.g., 18.5 GBq total) improves tumor retention while reducing hematologic toxicity .
  • Co-administration with radiosensitizers (e.g., topotecan) enhances DNA damage in MIBG-avid tumors .

Q. Data Analysis & Contradiction Management

Q. How should researchers reconcile conflicting results in 123I-mIBG washout rate (WR) studies?

Methodological Answer:

  • Standardize background correction methods: Studies show WRs without correction are more reproducible than corrected values .
  • Report imaging protocols in detail (e.g., acquisition time, ROI size) to enable cross-study comparisons .

Q. What criteria validate the diagnostic accuracy of myocardial MIBG scintigraphy in Parkinson’s disease?

Methodological Answer:

  • Use LLN thresholds: SPECT-derived HMR < 1.8 (120-minute imaging) predicts cardiac sympathetic denervation with 92% specificity .
  • Correlate with clinical markers (e.g., orthostatic hypotension) and confirm via longitudinal follow-up .

Q. Recent Advances & Knowledge Gaps

Q. What novel radiolabeled 4-IBG derivatives are emerging for targeted alpha therapy?

Methodological Answer:

  • ²¹¹At-labeled MIBG (²¹¹At-MABG) shows promise in preclinical models due to its high linear energy transfer (LET) and short pathlength (<70 µm), minimizing off-target effects .
  • Challenges include optimizing chelation stability and pharmacokinetics .

Q. How can SPECT/CT improve dosimetry in 131I-MIBG therapy for neuroendocrine tumors?

Methodological Answer:

  • Hybrid SPECT/CT enables voxel-based dosimetry, calculating absorbed doses (Gy/MBq) for tumors and organs at risk (e.g., liver, kidneys) .
  • Retrospective studies suggest a threshold of 10 Gy for tumor response, requiring personalized activity adjustment .

Propiedades

Número CAS

14629-42-6

Fórmula molecular

C8H10IN3

Peso molecular

275.09 g/mol

Nombre IUPAC

2-[(4-iodophenyl)methyl]guanidine

InChI

InChI=1S/C8H10IN3/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)

Clave InChI

LZZMAYUQAQMFPR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN=C(N)N)I

SMILES canónico

C1=CC(=CC=C1CN=C(N)N)I

Sinónimos

4-iodobenzylguanidine
4-iodobenzylguanidine, 125I-labeled
para-iodobenzylguanidine

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.